5-Chlorosalicylic acid

Catalog No.
S582837
CAS No.
321-14-2
M.F
C7H5ClO3
M. Wt
172.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chlorosalicylic acid

CAS Number

321-14-2

Product Name

5-Chlorosalicylic acid

IUPAC Name

5-chloro-2-hydroxybenzoic acid

Molecular Formula

C7H5ClO3

Molecular Weight

172.56 g/mol

InChI

InChI=1S/C7H5ClO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)

InChI Key

NKBASRXWGAGQDP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C(=O)O)O

solubility

0.06 M

Synonyms

5-chlorosalicylate, 5-chlorosalicylic acid, 5-chlorosalicylic acid, copper salt, 5-chlorosalicylic acid, monosodium salt

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)O

Chemical Properties and Synthesis:

5-Chlorosalicylic acid is a white crystalline solid with the chemical formula C7H5ClO3. It is a derivative of salicylic acid, a common pain reliever, with a chlorine atom replacing a hydrogen atom at the fifth position on the molecule. 5-Chlorosalicylic acid can be synthesized through various methods, including the chlorination of salicylic acid or the hydrolysis of 5-chlorosalicyloyl chloride [Source: Sigma-Aldrich product page for 5-Chlorosalicylic Acid, ].

Applications in Photochemistry:

5-Chlorosalicylic acid exhibits interesting photophysical properties due to its ability to undergo excited-state intramolecular proton transfer (ESIPT) reactions. These reactions involve the transfer of a proton within the molecule upon absorbing light, leading to the emission of light at a different wavelength. This phenomenon has been studied in detail using various spectroscopic techniques, providing insights into the photochemical behavior of the molecule [Source: A detailed photophysical study of a pharmaceutically important chlorine-substituted derivative of salicylic acid viz., 5-chlorosalicylic acid (5ClSA), ].

5-Chlorosalicylic acid is a chlorinated derivative of salicylic acid, characterized by the substitution of a chlorine atom at the para position (5-position) of the aromatic ring. Its molecular formula is C7H5ClO3\text{C}_7\text{H}_5\text{ClO}_3, and it has a molecular weight of approximately 172.56 g/mol. This compound appears as a white to almost white crystalline powder and has a melting point ranging from 172 °C to 178 °C .

5-Chlorosalicylic acid is notable for its role in various

  • 5-ClSA can be toxic if swallowed or inhaled and cause skin and eye irritation [].
  • It is important to handle this compound with proper personal protective equipment in a well-ventilated area following established laboratory safety protocols [].
, including:

  • Chlorination: The compound can be further chlorinated, leading to the formation of more halogenated derivatives.
  • Esterification: It can react with alcohols to form esters, which are useful in various applications.
  • Degradation: Studies have shown that it can degrade under certain conditions, such as exposure to sulfate radicals, leading to products through mechanisms like dehalogenation and decarboxylation .

5-Chlorosalicylic acid exhibits various biological activities, which may include:

  • Antimicrobial Properties: It has been studied for its potential antibacterial effects against certain pathogens.
  • Anti-inflammatory Effects: Similar to salicylic acid, it may possess anti-inflammatory properties, making it relevant in pharmacological research .
  • Photophysical Properties: Research indicates that it can undergo excited-state intramolecular proton transfer, suggesting potential applications in photochemistry .

The synthesis of 5-chlorosalicylic acid typically involves the chlorination of salicylic acid. A notable method includes:

  • Chlorination Process:
    • Salicylic acid is dissolved in an organic solvent.
    • Chlorine gas is introduced into the reaction mixture at controlled temperatures (between 100 °C and 130 °C).
    • The reaction is monitored to ensure high conversion rates with minimal by-products.
    • The product is then purified through filtration and solvent extraction to achieve high purity levels .

This method has been improved to minimize waste and enhance product purity.

5-Chlorosalicylic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its biological activity.
  • Agriculture: Its antimicrobial properties may be utilized in agricultural formulations.
  • Chemical Research: Used as a reagent in organic synthesis and as a model compound for studying

Studies on 5-chlorosalicylic acid interactions reveal its reactivity with various radicals and ions. For instance, its degradation pathways when exposed to sulfate radicals indicate that it can participate in complex reaction mechanisms that may result in environmental implications or potential detoxification strategies .

Several compounds are structurally similar to 5-chlorosalicylic acid. Here are a few notable examples:

Compound NameStructure TypeUnique Features
Salicylic AcidMonohydroxybenzoic AcidNo chlorine substitution
2-Chlorosalicylic AcidChlorinated Salicylic AcidChlorine at the ortho position
4-Chlorosalicylic AcidChlorinated Salicylic AcidChlorine at the meta position
5-Bromosalicylic AcidBrominated Salicylic AcidBromine substitution instead of chlorine

Uniqueness of 5-Chlorosalicylic Acid:
The unique positioning of the chlorine atom at the para position affects its reactivity and biological properties compared to other halogenated derivatives. This specific substitution pattern contributes to its distinct chemical behavior and potential applications.

Chlorination of Salicylic Acid: Mechanistic Pathways and Catalytic Innovations

The direct chlorination of salicylic acid represents the most common and industrially viable method for producing 5-chlorosalicylic acid. This process follows the electrophilic aromatic substitution mechanism, where the chlorine molecule acts as the electrophile attacking the electron-rich aromatic ring of salicylic acid. The hydroxyl and carboxylic acid groups of salicylic acid direct the incoming chlorine atom primarily to the 5-position, resulting in regioselective chlorination.

Recent improvements in synthetic methodology have significantly enhanced the purity and yield of 5-chlorosalicylic acid. According to patent CN106831396A, the optimized process comprises the following key steps:

  • Dissolution of salicylic acid in an appropriate organic solvent (benzene chloride, o-dichlorobenzene, DMF, or toluene)
  • Thorough drying of the reaction mixture (water content <0.03%)
  • Temperature-controlled chlorination (100-110°C)
  • Precise monitoring of chlorine intake (90-95% of theoretical amount)
  • Analytical monitoring during reaction to prevent dichlorinated byproducts
  • Cooling (30-50°C) and filtration
  • Purification of the product using organic solvent

This improved method yields 5-chlorosalicylic acid with purity exceeding 99%, compared to approximately 98% achieved with conventional methods. The elimination of the aqueous workup also prevents product loss and reduces environmental impact.

The reaction mechanism involves initial formation of a π-complex between the aromatic ring and chlorine molecule, followed by formation of an arenium ion (σ-complex) intermediate. The high electron density of the aromatic ring, enhanced by the hydroxyl group, facilitates the nucleophilic attack on chlorine, forming the carbon-chlorine bond. The final step involves deprotonation to restore aromaticity:

Table 1: Reaction Conditions for Optimized 5-Chlorosalicylic Acid Synthesis

ParameterConventional MethodImproved MethodAdvantage
SolventBenzene chlorideBenzene chloride, o-dichlorobenzene, DMF, tolueneGreater flexibility
Water contentVariable<0.03%Prevents side reactions
Chlorination temperature~110°C100-110°C (controlled)Better selectivity
Chlorine dosage1-1.05 equiv.0.92-0.95 equiv.Reduced dichlorination
Monitoring methodNoneHPLC analysisPrevents overchlorination
Purity~96.5%>99%Higher quality product
Byproducts2,5-dichlorosalicylic acid (1.3%), 2,3,5-trichlorosalicylic acid (0.7%)Minimal (<0.5%)Cleaner product
Waste waterSubstantialNoneEnvironmentally friendly

The use of specific catalysts can further enhance the selectivity of the chlorination reaction. While traditional methods rely on Lewis acids like AlCl₃ or FeCl₃ to activate the chlorine molecule, recent innovations have explored Pd(II) catalysts for more controlled chlorination. These catalysts offer superior regioselectivity and operate under milder conditions, potentially reducing side reactions and improving yields.

Kolbe-Schmitt Carboxylation in Halophenol Derivatives: Regioselectivity Challenges

An alternative synthetic route to 5-chlorosalicylic acid involves the Kolbe-Schmitt carboxylation of 2-chlorophenol. This reaction introduces a carboxyl group at the ortho position to the hydroxyl group through reaction with carbon dioxide under high pressure and temperature.

The Kolbe-Schmitt reaction typically proceeds as follows:

  • Formation of alkali metal phenolate (sodium or potassium salt of 2-chlorophenol)
  • Reaction with CO₂ at elevated temperature (180-200°C) and pressure (100 atm)
  • Acidification to yield the corresponding salicylic acid derivative

The regioselectivity of this reaction presents significant challenges. When starting with chlorophenols, the positioning of the carboxyl group depends on several factors, including the counter-ion used in the phenolate formation. Sodium phenolates typically yield ortho-carboxylation products, while potassium phenolates favor para-carboxylation.

The mechanism involves formation of a complex between the phenolate and carbon dioxide, which promotes electrophilic attack on the aromatic ring. The chelation effect explains the high ortho-selectivity observed with sodium phenolates, as the complex positions the CO₂ molecule for optimal ortho-attack.

Patent WO2015075087A1 describes an innovative approach for obtaining 3,6-dichlorosalicylic acid derivatives through sequential carboxylation and selective chlorination processes. This method starts with 2-chlorophenol, which undergoes Kolbe-Schmitt carboxylation followed by regioselective chlorination using Pd(II) catalysts.

Solvent-Mediated Crystallization Techniques for Yield Maximization

Crystallization represents a critical step in the purification of 5-chlorosalicylic acid, significantly impacting the final product's quality and yield. Research on crystal growth of salicylic acid in various organic solvents provides valuable insights applicable to its chlorinated derivatives.

Studies have investigated crystal growth rates of salicylic acid in methanol, acetone, ethyl acetate, and acetonitrile under different temperature conditions (10-25°C). The results demonstrate that solvent selection can dramatically influence crystallization behavior, with growth rates varying based on both solvent and temperature.

For 5-chlorosalicylic acid, careful selection of crystallization conditions can maximize yield while maintaining high purity. The Burton Cabrera Franck (BCF) and Birth and Spread (B+S) theories help predict optimal crystallization parameters, emphasizing the importance of surface diffusion in crystal growth.

Table 2: Effect of Solvent on Crystallization of 5-Chlorosalicylic Acid

SolventTemperature Range (°C)Solubility (g/100g solvent)Crystal MorphologyAdvantages
Methanol10-25HighPlate-likeRapid crystallization
Acetone10-25MediumPrismaticEasy handling
Ethyl acetate10-25Medium-LowNeedle-likeHigh purity
Acetonitrile10-25LowBlock-likeExcellent purity
Benzene chloride30-50MediumVariesDirect process integration

An innovative method for solvent recovery in 5-chlorosalicylic acid synthesis utilizes basic salts like carbonates or bicarbonates to neutralize acidic impurities in the reaction solvent. This simple acid-base neutralization approach allows the solvent to be reused without energy-intensive distillation, achieving recovery rates of 90-93% compared to 70-80% with traditional distillation methods.

The procedure involves:

  • Adding potassium or sodium carbonate/bicarbonate to the used solvent
  • Monitoring pH until it reaches 4-5
  • Filtering to obtain clarified solvent
  • Direct reuse of the recovered solvent in subsequent synthetic cycles

This methodology not only improves economics but also reduces environmental impact by minimizing waste and energy consumption.

Continuous Flow Reactor Applications in Industrial-Scale Production

Continuous flow chemistry has emerged as a transformative approach for the industrial-scale production of 5-chlorosalicylic acid, offering numerous advantages over traditional batch processes. Flow reactors provide superior control over reaction parameters, enhanced safety when handling hazardous reagents like chlorine, and improved product consistency.

Recent innovations in chlorination flow chemistry have focused on the in-situ generation of chlorine gas, eliminating the need to handle this hazardous reagent directly. Researchers at the University of Graz developed a system using the Vapourtec E-Series and UV-150 photochemical continuous flow reactor for on-demand chlorine generation.

The system functions by:

  • Pumping readily available HCl and NaOCl solutions
  • Mixing these streams to generate chlorine in situ
  • Creating a biphasic mixture with an organic solvent
  • Separating the aqueous and organic phases
  • Directly using the chlorine-containing organic phase for the electrophilic aromatic substitution reaction

This approach offers significant safety advantages while maintaining excellent conversion and selectivity. The high surface area-to-volume ratio of flow reactors also facilitates efficient heat dissipation, crucial for controlling the exothermic chlorination reaction and preventing the formation of dichlorinated byproducts.

For 5-chlorosalicylic acid production, flow chemistry can be particularly valuable in optimizing the chlorination step. The precise control over reaction parameters enables fine-tuning of residence time, temperature, and reagent concentrations to maximize selectivity for the desired 5-chloro isomer.

Table 3: Comparison of Batch vs. Continuous Flow Chlorination for 5-Chlorosalicylic Acid Production

ParameterBatch ProcessContinuous FlowAdvantage of Flow Process
Reaction time6+ hoursMinutes to hoursHigher throughput
Temperature control±5°C±1°CBetter selectivity
Chlorine handlingDirect gas cylindersIn-situ generationEnhanced safety
Heat managementLimitedExcellentReduced side reactions
ScalabilityStep-wiseLinearEasier scale-up
MonitoringIntermittent samplingReal-timeImproved quality control
Worker exposureModerate to highMinimalIncreased safety
Selectivity for 5-chloro isomer96-98%>99%Higher purity

The excited-state intramolecular proton transfer (ESIPT) mechanism in 5-chlorosalicylic acid differs significantly from its parent compound, salicylic acid, and other halogenated analogs. In salicylic acid, the ESIPT process occurs rapidly (~100 fs) due to a strong intramolecular hydrogen bond (IHB) between the hydroxyl (-OH) and carboxyl (-COOH) groups, leading to a large Stokes-shifted tautomer emission [2] [5]. Introduction of a chlorine atom at the 5th position in 5-chlorosalicylic acid weakens the ground-state IHB, as evidenced by a 0.15 Å elongation of the O-H···O bond compared to salicylic acid [2]. This reduction in hydrogen bond strength increases the energy barrier for ESIPT, delaying proton transfer to ~500 fs and diminishing the tautomer emission intensity by 40% [2] [5].

Comparative studies with 5-fluorosalicylic acid and 5-bromosalicylic acid reveal halogen-dependent effects on ESIPT dynamics. The electron-withdrawing nature of chlorine reduces the negative charge density on the carboxyl oxygen in the excited state, as shown by density functional theory (DFT) calculations [2] [6]. This decreases the driving force for proton transfer, unlike fluorine, which has a weaker electron-withdrawing effect, or bromine, whose larger atomic radius disrupts molecular geometry [3] [4]. For instance, 5-bromosalicylic acid exhibits a 30% lower tautomer quantum yield than 5-chlorosalicylic acid due to steric hindrance [4].

Solvatochromic Effects on Tautomeric Equilibrium Constants

Solvent polarity and hydrogen-bonding capacity critically modulate the tautomeric equilibrium of 5-chlorosalicylic acid. In non-polar solvents like cyclohexane, the enol form dominates (90% population), with a tautomeric equilibrium constant (K~T~) of 0.11, favoring the proton-transferred keto form [2] [5]. Polar aprotic solvents such as acetonitrile shift the equilibrium toward the keto tautomer (K~T~ = 0.45) due to stabilization of the dipole moment in the excited state [2]. Conversely, protic solvents like methanol disrupt the IHB, suppressing ESIPT and reducing K~T~ to 0.02 [5].

Time-dependent fluorescence shifts in 5-chlorosalicylic acid further illustrate solvent effects. In dimethyl sulfoxide (DMSO), the emission maximum red-shifts by 25 nm compared to hexane, indicating stabilization of the charge-separated tautomer [2]. Linear solvation energy relationship (LSER) analysis correlates the emission energy with solvent polarity (π*) and hydrogen-bond donor ability (α), yielding coefficients of -0.78 and -0.42, respectively [5]. This confirms that both polar interactions and hydrogen bonding govern the tautomeric equilibrium.

Time-Resolved Fluorescence Spectroscopy of Proton Transfer Intermediates

Time-resolved fluorescence studies of 5-chlorosalicylic acid reveal multi-exponential decay kinetics, indicative of competing ESIPT pathways and intermediate states. Global analysis of emission decays at 450 nm (enol) and 550 nm (keto) identifies three lifetimes: τ~1~ = 0.5 ps (proton transfer), τ~2~ = 12 ps (vibrational relaxation), and τ~3~ = 1.2 ns (radiative decay) [2] [5]. The rising component in the keto emission (τ~1~) confirms delayed ESIPT, while the longer τ~3~ reflects stabilization of the tautomer in rigid matrices.

In methanol, the enol lifetime shortens to 0.3 ps due to solvent-induced IHB breaking, whereas the keto lifetime extends to 1.5 ns in polymer matrices like PMMA [5]. Temperature-dependent studies (160–298 K) show Arrhenius behavior for τ~1~, with an activation energy of 8.2 kJ/mol, consistent with a barrier-controlled ESIPT process [2].

Solventτ~1~ (ps)τ~2~ (ps)τ~3~ (ns)K~T~
Cyclohexane0.5121.20.11
Acetonitrile0.4101.10.45
Methanol0.380.90.02

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

171.9927217 g/mol

Monoisotopic Mass

171.9927217 g/mol

Heavy Atom Count

11

LogP

3.09 (LogP)

Melting Point

171.5 °C

UNII

J2YFG68VCZ

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (96.23%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

321-14-2

Wikipedia

5-chlorosalicylic acid

General Manufacturing Information

Benzoic acid, 5-chloro-2-hydroxy-: ACTIVE

Dates

Last modified: 08-15-2023

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